molecular formula C18H11N3O2S B12901835 4-Anilino-2-phenyl-7-sulfanylidenefuro[3,4-d]pyrimidin-5(7H)-one CAS No. 104824-50-2

4-Anilino-2-phenyl-7-sulfanylidenefuro[3,4-d]pyrimidin-5(7H)-one

Cat. No.: B12901835
CAS No.: 104824-50-2
M. Wt: 333.4 g/mol
InChI Key: NKSNNAQXLCHIDE-UHFFFAOYSA-N
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Description

2-phenyl-4-(phenylamino)-7-thioxofuro[3,4-d]pyrimidin-5(7H)-one is a heterocyclic compound that belongs to the class of furo[3,4-d]pyrimidines. This compound is characterized by its unique structure, which includes a furo ring fused to a pyrimidine ring, with phenyl and phenylamino substituents. The presence of a thioxo group adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-4-(phenylamino)-7-thioxofuro[3,4-d]pyrimidin-5(7H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-aminopyrimidine derivatives with phenyl isothiocyanate can lead to the formation of the desired compound through subsequent cyclization and oxidation steps .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-4-(phenylamino)-7-thioxofuro[3,4-d]pyrimidin-5(7H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols .

Scientific Research Applications

2-phenyl-4-(phenylamino)-7-thioxofuro[3,4-d]pyrimidin-5(7H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-phenyl-4-(phenylamino)-7-thioxofuro[3,4-d]pyrimidin-5(7H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also interact with cellular pathways, leading to the modulation of signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-phenyl-4-(phenylamino)-7-thioxofuro[3,4-d]pyrimidin-5(7H)-one lies in its specific combination of functional groups and ring systems, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

104824-50-2

Molecular Formula

C18H11N3O2S

Molecular Weight

333.4 g/mol

IUPAC Name

4-anilino-2-phenyl-7-sulfanylidenefuro[3,4-d]pyrimidin-5-one

InChI

InChI=1S/C18H11N3O2S/c22-17-13-14(18(24)23-17)20-15(11-7-3-1-4-8-11)21-16(13)19-12-9-5-2-6-10-12/h1-10H,(H,19,20,21)

InChI Key

NKSNNAQXLCHIDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=N2)NC4=CC=CC=C4)C(=O)OC3=S

Origin of Product

United States

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